3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane
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Overview
Description
3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane is an organic compound with the molecular formula C10H17IO2. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a cyclohexyl group substituted with an iodomethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane typically involves the reaction of 3-iodomethyl oxetane with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of cyclohexyl oxetane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxetanes, while oxidation reactions can produce oxetane derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the modulation of biological activity. The oxetane ring can also participate in ring-opening reactions, further contributing to its reactivity and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Iodomethyl)oxetane: A simpler analog without the cyclohexyl group.
3-(Bromomethyl)oxetane: Similar structure but with a bromine atom instead of iodine.
3-(Chloromethyl)oxetane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane is unique due to the presence of both the oxetane ring and the cyclohexyl group. This combination imparts distinct chemical and physical properties, making it more versatile in synthetic applications compared to its simpler analogs. The iodomethyl group also provides a reactive site for further functionalization, enhancing its utility in various chemical reactions.
Properties
Molecular Formula |
C10H17IO2 |
---|---|
Molecular Weight |
296.14 g/mol |
IUPAC Name |
3-[1-(iodomethyl)cyclohexyl]oxyoxetane |
InChI |
InChI=1S/C10H17IO2/c11-8-10(4-2-1-3-5-10)13-9-6-12-7-9/h9H,1-8H2 |
InChI Key |
NNWWOHIMSJJUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CI)OC2COC2 |
Origin of Product |
United States |
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